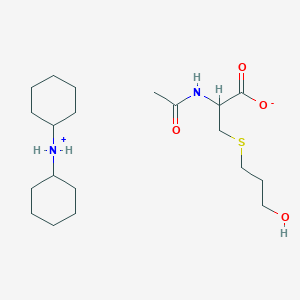
Quinidine-d3 1'-Oxide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinidine-d3 1’-Oxide is a deuterium-labeled metabolite of Quinidine, a class I antiarrhythmic agent. This compound is primarily used in research settings, particularly in the fields of proteomics and metabolic studies . The molecular formula of Quinidine-d3 1’-Oxide is C20H21D3N2O3, and it has a molecular weight of 343.43 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinidine-d3 1’-Oxide typically involves the oxidation of Quinidine. One method involves dissolving Quinidine in acetone and adding hydrogen peroxide (H2O2) as the oxidizing agent. The reaction is carried out in the dark at room temperature for approximately 64 hours . Thin-layer chromatography (TLC) is used to monitor the progress of the reaction.
Industrial Production Methods
While specific industrial production methods for Quinidine-d3 1’-Oxide are not well-documented, the general approach involves large-scale oxidation reactions similar to the laboratory methods. The use of deuterium-labeled reagents is crucial for producing the deuterium-labeled compound.
Chemical Reactions Analysis
Types of Reactions
Quinidine-d3 1’-Oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of other metabolites.
Reduction: Reduction reactions can revert it back to Quinidine or other intermediates.
Substitution: Substitution reactions can occur at the quinoline ring or the quinuclidine moiety.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Acetone, methanol, dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, further oxidation can produce quinidine-N-oxide, while reduction can yield quinidine.
Scientific Research Applications
Quinidine-d3 1’-Oxide is widely used in scientific research, particularly in the following areas:
Mechanism of Action
Quinidine-d3 1’-Oxide exerts its effects primarily through its interaction with sodium channels in cardiac cells. It blocks the fast inward sodium current (I_Na), which prolongs the action potential duration and the QT interval . This action helps in stabilizing the cardiac rhythm and preventing arrhythmias. The molecular targets include the sodium channels in Purkinje fibers and other cardiac tissues .
Comparison with Similar Compounds
Similar Compounds
Quinidine: The parent compound, used as an antiarrhythmic agent.
Quinidine-N-Oxide: Another metabolite of Quinidine with similar properties.
Quinidine Sulfate: A salt form of Quinidine used in medical treatments.
Uniqueness
Quinidine-d3 1’-Oxide is unique due to its deuterium labeling, which makes it particularly useful in metabolic studies and as a reference standard in analytical chemistry. The deuterium atoms provide a distinct mass difference, allowing for precise tracking and identification in various analytical techniques .
Properties
Molecular Formula |
C₂₀H₂₁D₃N₂O₃ |
|---|---|
Molecular Weight |
343.43 |
Synonyms |
6’-Methoxy-d3-cinchonan-9-ol 1’-Oxide; Quinidine-d3 1’-N-oxide; Quinidine-d3 1’-oxide; Quinidine-d3 N’-oxide; Quinidine-d3 ar-N-oxide; ICQ-d3 17; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




